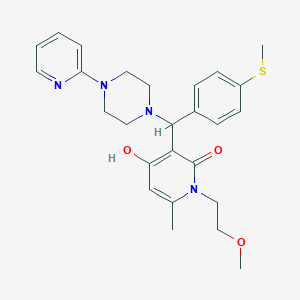
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(methylthio)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(methylthio)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H32N4O3S and its molecular weight is 480.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₈H₂₃N₃O₂S
- Molecular Weight: 345.46 g/mol
Structural Features
- Hydroxy Group: Contributes to hydrogen bonding and solubility.
- Methoxyethyl Group: Enhances lipophilicity, potentially improving cellular uptake.
- Methylthio Group: May influence metabolic stability and binding affinity.
- Pyridinyl and Piperazinyl Moieties: Associated with various pharmacological activities, including neuropharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, a study on related pyridine derivatives demonstrated potent antibacterial and antifungal activities, suggesting that the structural components of the compound may confer similar effects .
Antioxidant Properties
The compound's potential as an antioxidant has been evaluated using various assays such as DPPH and ABTS. These tests measure the ability of a substance to scavenge free radicals. Preliminary results indicate that the compound shows moderate antioxidant activity, which may be beneficial in preventing oxidative stress-related damage in cells .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been noted in related studies. For example, compounds with similar structures have been shown to inhibit cholinesterases, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, thereby enhancing cognitive function .
Case Studies
-
Study on Antimicrobial Activity:
- Researchers synthesized a series of pyridine derivatives, including variations of the target compound.
- Results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance antimicrobial efficacy.
- Antioxidant Activity Assessment:
Research Findings Summary Table
| Activity | Methodology | Findings |
|---|---|---|
| Antimicrobial | Agar diffusion method | Significant activity against E. coli and S. aureus |
| Antioxidant | DPPH and ABTS assays | Moderate scavenging activity; effective in reducing oxidative stress |
| Enzyme Inhibition | Cholinesterase inhibition assay | Inhibitory effects comparable to known inhibitors |
Propriétés
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylsulfanylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-19-18-22(31)24(26(32)30(19)16-17-33-2)25(20-7-9-21(34-3)10-8-20)29-14-12-28(13-15-29)23-6-4-5-11-27-23/h4-11,18,25,31H,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRFHQDDCALYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














